3-Amino-2-chloro-6-methyl-4H-1-benzothiopyran-4-one
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Overview
Description
3-Amino-2-chloro-6-methyl-4H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the benzothiopyran family This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a methyl group attached to a benzothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-6-methyl-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3-methylthiophene with an appropriate amine can lead to the formation of the desired benzothiopyran structure. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-6-methyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiopyran derivatives.
Scientific Research Applications
3-Amino-2-chloro-6-methyl-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-6-methyl-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one: This compound shares structural similarities with 3-Amino-2-chloro-6-methyl-4H-1-benzothiopyran-4-one but differs in its quinoline core.
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one: Another related compound with a similar benzothiopyran structure but lacking the amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and methyl group on the benzothiopyran ring makes it a versatile compound for various applications.
Properties
CAS No. |
61423-70-9 |
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Molecular Formula |
C10H8ClNOS |
Molecular Weight |
225.70 g/mol |
IUPAC Name |
3-amino-2-chloro-6-methylthiochromen-4-one |
InChI |
InChI=1S/C10H8ClNOS/c1-5-2-3-7-6(4-5)9(13)8(12)10(11)14-7/h2-4H,12H2,1H3 |
InChI Key |
UGGYCULCSIWNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C(C2=O)N)Cl |
Origin of Product |
United States |
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